1-(2-Aminoethyl)cyclobutan-1-ol

Description

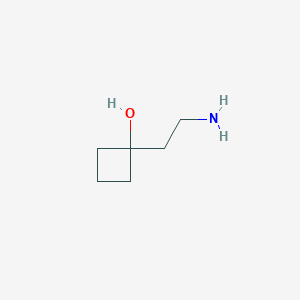

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-4-6(8)2-1-3-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLKXJUIICTWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309459 | |

| Record name | 1-(2-Aminoethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289648-07-2 | |

| Record name | 1-(2-Aminoethyl)cyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289648-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminoethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs

Introduction

1-(2-Aminoethyl)cyclobutan-1-ol is a bifunctional organic molecule featuring a cyclobutane ring, a primary amino group, and a tertiary alcohol. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The strained cyclobutane ring can impart specific conformational constraints, while the amino and hydroxyl groups provide sites for further chemical modification and potential biological interactions. This guide summarizes the predicted chemical properties, potential synthetic routes, and hypothetical biological activities of this compound, drawing heavily on data from its close structural analogs.

Chemical and Physical Properties

While specific experimental data for this compound is unavailable, we can infer its fundamental properties from its constituent parts and from data on analogous compounds.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analog Value | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Presence of polar amino and hydroxyl groups. |

| pKa (amine) | ~9-10 (predicted) | Typical for primary amines |

| pKa (alcohol) | ~16-18 (predicted) | Typical for tertiary alcohols |

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. The following are proposed detailed experimental protocols based on the synthesis of similar aminoalkylcyclobutanols.

Grignard Reaction with a Protected Aminoethyl Grignard Reagent

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this case, a protected aminoethyl Grignard reagent would be reacted with cyclobutanone.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of N,N-bis(trimethylsilyl)-2-bromoethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.

-

The reaction is initiated with gentle heating and then maintained at reflux for 2-3 hours until the magnesium is consumed.

-

-

Reaction with Cyclobutanone:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cyclobutanone (1.1 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Deprotection:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting protected amino alcohol is then deprotected by treatment with 1M HCl in methanol, followed by neutralization with a base (e.g., NaOH) to yield this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Kulinkovich Reaction

The Kulinkovich reaction provides an alternative route to cyclopropanols, which can be extended to the synthesis of cyclobutanols from the corresponding esters. A modified Kulinkovich-type reaction could potentially be employed.

Experimental Protocol:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl cyclopropanecarboxylate (1.0 eq) in anhydrous toluene.

-

Add Ti(O-iPr)₄ (0.2 eq) to the solution.

-

Cool the mixture to -78 °C.

-

-

Addition of Grignard Reagent:

-

Slowly add a solution of a suitable Grignard reagent, such as ethylmagnesium bromide (2.2 eq), to the reaction mixture.

-

Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.

-

-

Work-up and Ring Expansion:

-

The resulting cyclopropanol can then undergo a ring-expansion reaction under acidic conditions to form the cyclobutanol. This step would require further optimization.

-

-

Functional Group Transformation:

-

The resulting cyclobutanol derivative would then need to be converted to the target amino alcohol through standard functional group interconversions.

-

Potential Biological Activities

The structural motifs present in this compound suggest several potential biological activities. Amino alcohols are known to exhibit a range of pharmacological effects.[1][2][3]

-

Antimicrobial Activity: Many amino alcohols display antibacterial and antifungal properties.[2][3] The primary amine and hydroxyl group could interact with microbial cell membranes or essential enzymes, leading to growth inhibition.

-

Cytotoxic Activity: Some amino alcohols have shown cytotoxicity against various cancer cell lines.[4][5] The mechanism could involve the induction of apoptosis or interference with cell signaling pathways.

-

Neuroprotective Effects: Certain amino alcohols and related compounds have been investigated for their neuroprotective properties.[6][7] They may act as antioxidants or modulate neurotransmitter systems.[6][8]

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for this compound based on its functional groups and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR | - δ 2.5-3.0 ppm (t, 2H): -CH₂- adjacent to the amino group.- δ 1.5-2.2 ppm (m, 8H): Cyclobutane ring protons and -CH₂- adjacent to the ring.- δ 1.0-1.5 ppm (br s, 3H): -NH₂ and -OH protons (exchangeable with D₂O). |

| ¹³C NMR | - δ 70-80 ppm: Quaternary carbon of the cyclobutane ring attached to the -OH group.- δ 40-50 ppm: Carbon adjacent to the amino group.- δ 30-40 ppm: Other cyclobutane ring carbons. |

| FTIR (cm⁻¹) | - 3400-3200 (broad): O-H and N-H stretching.- 2950-2850: C-H stretching of the alkyl groups.- 1650-1550: N-H bending.- 1150-1050: C-O stretching. |

| Mass Spec (EI) | - M⁺ at m/z 115. - Fragment at m/z 98: Loss of NH₃.- Fragment at m/z 87: Loss of C₂H₄.- Fragment at m/z 70: Alpha-cleavage with loss of the aminoethyl group. |

Conclusion

While this compound remains a molecule for which specific experimental data is not yet publicly available, its structural features suggest it is a promising candidate for further research and development. This guide provides a foundational understanding of its likely chemical properties, potential synthetic pathways, and plausible biological activities based on the well-established chemistry of its constituent functional groups and data from closely related analogs. Researchers interested in this or similar molecules can use this information as a starting point for their synthetic and biological evaluation efforts. The detailed protocols and predicted data herein should facilitate the design of experiments to synthesize and characterize this novel compound.

References

- 1. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic alcohols as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synergistic and Neuroprotective Effects of Alcohol-Antioxidant Treatment on Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanolamine and related amino alcohols increase basal and evoked release of [3H]-D-aspartic acid from synaptosomes by enhancing the filling of synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Aminoethyl)cyclobutan-1-ol molecular structure

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol: Structure, Properties, and Synthetic Approaches

Introduction

This compound is a unique bifunctional organic molecule featuring a cyclobutane ring, a tertiary alcohol, and a primary amino group. The strained four-membered ring provides a rigid scaffold, while the hydroxyl and amino functionalities offer sites for hydrogen bonding and further chemical modification. These structural characteristics make it and its analogs of significant interest to researchers in medicinal chemistry and drug development. Aminocyclobutanol derivatives have been explored for their potential as kinase inhibitors and as building blocks for more complex bioactive molecules.[1] This document provides a comprehensive overview of the predicted molecular structure, physicochemical properties, potential synthetic routes, and expected analytical characteristics of this compound, based on available data for analogous compounds.

Molecular Structure and Identifiers

The core of this compound is a cyclobutane ring substituted at the C1 position with both a hydroxyl group and a 2-aminoethyl group.

Table 1: Predicted Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Canonical SMILES | C1CC(C1)(CCN)O |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from similar compounds. The presence of both an amino and a hydroxyl group suggests it will be a polar molecule with some solubility in water, enhanced at acidic pH due to the protonation of the amino group.

Table 2: Predicted and Comparative Physicochemical Properties of Aminocyclobutanol Derivatives

| Property | This compound (Predicted) | 1-(1-Aminoethyl)cyclobutan-1-ol[2] | 2-Amino-1-methylcyclobutan-1-ol[3] | 2-Aminocyclobutan-1-ol[4] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₅H₁₁NO | C₄H₉NO |

| Molecular Weight ( g/mol ) | 115.17 | 115.17 | 101.15 | 87.12 |

| XlogP (Predicted) | -0.2 | -0.2 | -0.6 | -0.8 |

| Boiling Point (°C) | - | - | - | 157.6 ± 33.0 (Predicted)[5] |

| Topological Polar Surface Area (Ų) | 46.3 | 46.3 | 46.3 | 46.3 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

Experimental Protocols

While a specific, validated synthesis for this compound has not been published, a plausible synthetic route can be designed based on established methods for creating substituted cyclobutanol derivatives. A logical approach would be a nucleophilic addition of a protected aminoethyl nucleophile to cyclobutanone.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the Grignard reaction of cyclobutanone with a protected 2-aminoethyl magnesium bromide, followed by deprotection.

Step 1: Synthesis of 1-(2-(tert-Butoxycarbonylamino)ethyl)cyclobutanol

-

Reagent Preparation: Prepare the Grignard reagent from 2-(tert-Butoxycarbonylamino)ethyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool a solution of cyclobutanone in anhydrous THF to 0 °C in an ice bath.

-

Addition: Slowly add the prepared Grignard reagent to the cyclobutanone solution with continuous stirring.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

-

Dissolution: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to the solution at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an appropriate organic solvent. Alternatively, for the hydrochloride salt, the solvent can be removed under reduced pressure.

-

Isolation: Purify the final product through recrystallization or chromatography to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical and Spectroscopic Data (Predicted)

No experimental spectra for this compound are available. However, the expected features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Cyclobutane protons: Complex multiplets in the range of δ 1.5-2.5 ppm. The protons of the cyclobutane ring would show complex splitting patterns due to their diastereotopic nature.[6] - Ethyl protons (-CH₂-CH₂-N): Two triplets, one for the methylene adjacent to the ring and one for the methylene adjacent to the amino group. - NH₂ and OH protons: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | - Quaternary carbon (C-OH): A signal in the range of δ 70-85 ppm. - Cyclobutane carbons (-CH₂-): Signals in the aliphatic region, typically δ 15-40 ppm. - Ethyl carbons (-CH₂-CH₂-N): Two distinct signals in the aliphatic region. |

| IR Spectroscopy | - O-H stretch: Broad peak around 3300-3400 cm⁻¹. - N-H stretch: Medium intensity peaks in the same region (3300-3400 cm⁻¹), potentially overlapping with the O-H stretch. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - N-H bend: Peak around 1600 cm⁻¹. - C-O stretch: Strong peak around 1050-1150 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 115. - Fragmentation: Expect loss of water (M-18), loss of an ethylamine radical, and cleavage of the cyclobutane ring. |

Potential Biological Activity and Applications

While the biological activity of this compound itself has not been reported, the aminocyclobutanol scaffold is present in molecules with interesting pharmacological properties. Derivatives of cyclobutane have been investigated for their antitumor activity, potentially acting through mechanisms like apoptosis and cell cycle arrest.[1] The constrained nature of the cyclobutane ring can be advantageous in drug design, helping to lock a molecule into a bioactive conformation.

Given that some related compounds have shown inhibitory effects on kinases, a hypothetical signaling pathway where a derivative of this molecule could act is presented below.[1] This is a generalized representation and would require experimental validation.

Caption: Hypothetical kinase inhibition pathway for an aminocyclobutanol derivative.

Conclusion

This compound represents an intriguing, yet underexplored, molecular scaffold. Based on the chemistry of its analogs, it is predicted to be a polar, bifunctional molecule that can be synthesized from cyclobutanone. Its structural rigidity and the presence of key functional groups suggest that it could serve as a valuable building block in the synthesis of novel compounds with potential applications in pharmacology and materials science. Further research is warranted to synthesize this compound and experimentally determine its properties and biological activities.

References

- 1. (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Benchchem [benchchem.com]

- 2. PubChemLite - 1-(1-aminoethyl)cyclobutan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminocyclobutan-1-ol | C4H9NO | CID 12414299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-2-aminocyclobutan-1-ol CAS#: 724419-25-4 [m.chemicalbook.com]

- 6. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclobutan-1-ol is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold provides a three-dimensional framework that can be exploited to improve the pharmacological properties of drug candidates, such as potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the plausible synthesis pathways for this compound, with a focus on detailed experimental protocols and comparative data to assist researchers in its efficient preparation.

Core Synthesis Pathway: Reduction of a Nitrile Precursor

The most direct and well-supported pathway for the synthesis of this compound involves the reduction of the commercially available intermediate, 2-(1-hydroxycyclobutyl)acetonitrile. This method is advantageous due to the accessibility of the starting material and the well-established chemistry of nitrile reduction.

Pathway 1: Reduction of 2-(1-Hydroxycyclobutyl)acetonitrile

This pathway starts with the readily available 2-(1-hydroxycyclobutyl)acetonitrile and involves a single key reduction step to yield the target primary amine.

Figure 1: Synthesis of this compound via nitrile reduction.

Experimental Protocol:

A plausible experimental protocol, adapted from the reduction of a similar nitrile intermediate[1], is as follows:

-

Catalyst and Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add potassium borohydride (KBH₄, 5-80 mmol). To this, add 0-80 mL of water, followed by the careful addition of Raney Nickel (1-80 mmol). Finally, add 5-80 mL of ethanol.

-

Reaction Initiation: To the prepared mixture, add 2-(1-hydroxycyclobutyl)acetonitrile (10 mmol).

-

Reaction Conditions: Stir the reaction mixture at a temperature between -15°C and 70°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Quantitative Data Summary:

While specific yield data for the reduction of 2-(1-hydroxycyclobutyl)acetonitrile is not available in the searched literature, analogous reductions of nitriles to primary amines using borohydride and a Raney Nickel catalyst have been reported to achieve yields of over 80%.[1]

| Parameter | Value | Reference |

| Starting Material | 2-(1-Hydroxycyclobutyl)acetonitrile | Commercially Available |

| Key Reagents | Potassium Borohydride, Raney Nickel | [1] |

| Solvent | Ethanol/Water | [1] |

| Temperature | -15 to 70 °C | [1] |

| Reported Yield (Analogous) | >80% | [1] |

Alternative Synthesis Pathways

While the nitrile reduction pathway is the most direct, other synthetic strategies can be considered. These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the need for specific stereochemistry.

Pathway 2: Grignard-type Addition to Cyclobutanone

This approach involves the reaction of cyclobutanone with a suitable two-carbon nucleophile containing a protected amine.

Figure 2: Synthesis via Grignard addition to cyclobutanone.

This pathway would involve the initial preparation of a Grignard reagent from a protected 2-aminoethyl halide. The Grignard reagent would then be added to cyclobutanone. The final step would be the deprotection of the amino group to yield the target molecule. The synthesis of similar 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has been reported, suggesting the feasibility of this approach.[2]

Pathway 3: Kulinkovich-Szymoniak Reaction

A more advanced approach could utilize a variation of the Kulinkovich reaction. The Kulinkovich-Szymoniak reaction allows for the synthesis of primary cyclopropylamines from nitriles.[3] A similar strategy could potentially be adapted for the synthesis of cyclobutanol derivatives.

Figure 3: Conceptual pathway using a Kulinkovich-Szymoniak type reaction.

This pathway is more complex and would require significant optimization. It would involve the reaction of a suitable nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form an azatitanacycle intermediate, which upon treatment with a Lewis acid, could yield the desired amino cyclobutanol.

Conclusion

The synthesis of this compound is most practically achieved through the reduction of 2-(1-hydroxycyclobutyl)acetonitrile. This pathway is supported by analogous procedures and the commercial availability of the starting material. Alternative routes, such as Grignard addition to cyclobutanone and the Kulinkovich-Szymoniak reaction, offer potential but require more extensive development. This guide provides the necessary foundational information for researchers to pursue the synthesis of this important building block for drug discovery and development. Further experimental validation is recommended to optimize reaction conditions and yields for the specific target molecule.

References

A Technical Guide to the Predicted Spectroscopic Data of 1-(2-Aminoethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a predictive overview of the spectroscopic data for the compound 1-(2-Aminoethyl)cyclobutan-1-ol. Due to the absence of experimentally published spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of novel cyclobutane-containing compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -OH | 1.0 - 3.0 | Broad Singlet | 1H |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | 2H |

| H-2' (CH₂) | 2.8 - 3.2 | Triplet | 2H |

| H-1' (CH₂) | 1.7 - 2.1 | Triplet | 2H |

| H-2, H-4 (Cyclobutyl) | 1.8 - 2.2 | Multiplet | 4H |

| H-3 (Cyclobutyl) | 1.5 - 1.9 | Multiplet | 2H |

Solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Quaternary) | 70 - 80 |

| C-1' (CH₂) | 45 - 55 |

| C-2' (CH₂) | 40 - 50 |

| C-2, C-4 (Cyclobutyl) | 30 - 40 |

| C-3 (Cyclobutyl) | 10 - 20 |

Solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) | Hydrogen-bonded hydroxyl group |

| N-H Stretch (Amine) | 3300 - 3500 (Medium) | Primary amine N-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 (Strong) | sp³ C-H stretching |

| N-H Bend (Amine) | 1590 - 1650 (Medium) | Primary amine N-H bending |

| C-O Stretch (Alcohol) | 1000 - 1260 (Strong) | C-O stretching of the tertiary alcohol |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment | Description |

| 129 | [M]⁺ | Molecular Ion |

| 112 | [M-NH₃]⁺ | Loss of ammonia |

| 111 | [M-H₂O]⁺ | Loss of water |

| 98 | [M-CH₂NH₂]⁺ | Alpha-cleavage with loss of aminomethyl radical |

| 84 | [M-C₂H₅N]⁺ | Cleavage of the ethylamine side chain |

| 56 | [C₄H₈]⁺ | Cyclobutane fragment |

| 44 | [CH₂NH₂]⁺ | Iminium ion from the side chain |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Proposed Synthesis:

A plausible synthetic route involves the reaction of cyclobutanone with a protected aminoethyl Grignard reagent or a related organometallic compound. Subsequent deprotection would yield the target molecule.

Example Protocol:

-

Protection of the Amine: The amino group of 2-bromoethylamine hydrobromide is first protected, for example, as a phthalimide.

-

Grignard Reagent Formation: The resulting N-(2-bromoethyl)phthalimide is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

-

Reaction with Cyclobutanone: The Grignard reagent is then added dropwise to a solution of cyclobutanone in anhydrous diethyl ether at 0°C. The reaction is stirred overnight at room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Deprotection: The phthalimide protecting group is removed by refluxing with hydrazine hydrate in ethanol.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Workflow:

In-depth Technical Guide: 1-(2-Aminoethyl)cyclobutan-1-ol (CAS 1289648-07-2)

Notice: Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, biological activity, and experimental protocols for 1-(2-Aminoethyl)cyclobutan-1-ol is not publicly available at this time. This document summarizes the limited information that has been found from chemical suppliers and general chemical literature.

Chemical and Physical Properties

This compound is a carbocyclic compound containing a cyclobutane ring, a primary amine, and a hydroxyl group. Its basic properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1289648-07-2 | N/A |

| Molecular Formula | C₆H₁₃NO | N/A |

| Molecular Weight | 115.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1CC(C1)(CCN)O | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in the searched scientific literature or patents. General synthetic strategies for similar 1-substituted cyclobutanols often involve the addition of a nucleophile to cyclobutanone. In this case, a potential, though unconfirmed, synthetic route could involve the reaction of cyclobutanone with a protected 2-aminoethyl nucleophile, such as the Grignard reagent derived from a protected 2-aminoethyl halide, followed by deprotection.

A generalized, hypothetical synthesis workflow is presented below. It is crucial to note that this is a theoretical pathway and has not been experimentally verified for this specific compound.

Caption: A hypothetical, unverified synthetic workflow for this compound.

Biological Activity and Signaling Pathways

No published studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound were identified. The presence of the cyclobutane moiety, a structural feature found in some biologically active molecules, suggests potential for this compound to be explored in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Experimental Protocols

Consistent with the lack of published research, no experimental protocols for the use of this compound in any biological or chemical assays are available.

Conclusion

This compound (CAS 1289648-07-2) is a commercially available chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known, there is no information regarding its synthesis, biological activity, or experimental applications. Researchers and drug development professionals interested in this molecule would need to conduct foundational research to determine its properties and potential uses. The information presented in this guide is limited to what is available from chemical suppliers and general chemical knowledge, and it underscores the need for further investigation into this compound.

Physical and chemical characteristics of 1-(2-Aminoethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 1-(2-Aminoethyl)cyclobutan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to postulate its properties and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this novel cyclobutane derivative in drug discovery and development.

Introduction

Cyclobutane-containing compounds are of significant interest in medicinal chemistry due to their unique conformational constraints and three-dimensional structures, which can offer advantages in designing molecules with improved pharmacological profiles. The presence of both an amino and a hydroxyl group in this compound suggests its potential as a versatile building block for the synthesis of more complex molecules with a range of biological activities. The cyclobutane scaffold can act as a rigid core, while the aminoethyl and hydroxyl functionalities provide handles for further chemical modification and interaction with biological targets.

Postulated Physicochemical Characteristics

| Property | Postulated Value | Basis of Postulation |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid | Analogy with 2-amino-1-phenylethanol[1][5] |

| Boiling Point | ~170-190 °C at atmospheric pressure | Inferred from related amino alcohols |

| Melting Point | < 25 °C | Inferred from related amino alcohols |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | Presence of polar amino and hydroxyl groups[1] |

| pKa (amino group) | ~9-10 | Typical for primary amines |

Proposed Synthesis

A plausible synthetic route for this compound involves the Grignard reaction of a protected aminoethyl magnesium halide with cyclobutanone, followed by deprotection. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent the acidic proton of the amine from reacting with the Grignard reagent.[6][7][8]

Experimental Protocol

Step 1: Synthesis of N-Boc-2-bromoethylamine

-

To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in a mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine.

Step 2: Grignard Reaction with Cyclobutanone

-

Activate magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of N-Boc-2-bromoethylamine (1 equivalent) in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (0.9 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-1-(2-aminoethyl)cyclobutan-1-ol.

Step 3: Deprotection of the Boc Group

-

Dissolve the N-Boc-1-(2-aminoethyl)cyclobutan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.[6][7][9][10]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10.

-

Extract the final product, this compound, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure product.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Potential Chemical Reactions

Caption: Potential chemical transformations of this compound.

Potential Biological Activities

While no specific biological data exists for this compound, the gamma-amino alcohol motif is present in various biologically active molecules.[11][12] Compounds containing this scaffold have been investigated for a range of activities, including as neurotransmitter analogs and enzyme inhibitors. The rigid cyclobutane core may confer a specific conformation that could enhance binding to biological targets. Further research is warranted to explore the pharmacological potential of this compound.

Conclusion

This technical guide provides a postulated yet comprehensive overview of this compound, a novel molecule with potential applications in drug discovery and organic synthesis. The proposed synthetic route offers a viable method for its preparation, and the inferred physicochemical properties provide a basis for its handling and characterization. The functional groups present in the molecule suggest a rich chemistry that can be exploited for the generation of diverse derivatives. Future experimental studies are necessary to validate the properties and explore the biological activities of this promising compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Ethylcyclobutan-1-ol | C6H12O | CID 145025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutanol, 1-ethyl- [webbook.nist.gov]

- 5. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Aminoethyl)cyclobutan-1-ol, including its nomenclature, potential synthesis routes, and anticipated properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may be interested in this novel molecule and its derivatives.

Chemical Identity and Nomenclature

The structure of the compound is a cyclobutane ring substituted with both a hydroxyl group and an aminoethyl group at the same carbon atom.

IUPAC Name: this compound

Synonyms: To date, there are no widely recognized common names or synonyms for this compound in scientific literature, reflecting its novelty.

The IUPAC name is determined by identifying the principal functional group and the parent cyclic structure. According to IUPAC nomenclature rules, the hydroxyl group (-OH) has priority over the amine group (-NH2) for suffix naming. Therefore, the parent name is "cyclobutanol". The carbon atom bearing the hydroxyl group is designated as locant 1. The aminoethyl group is also attached to this same carbon.

Logical Structure for IUPAC Nomenclature

Caption: Logical workflow for deriving the IUPAC name for this compound.

Physicochemical Properties (Predicted)

As this compound is not well-documented, experimental data on its physicochemical properties are unavailable. However, predictions can be made based on its structure.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on similar small molecule amino alcohols. |

| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. | High due to hydrogen bonding from both -OH and -NH2 groups. |

| Melting Point | Highly dependent on crystalline structure, if solid. | |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol, methanol). | Due to the presence of polar -OH and -NH2 groups capable of hydrogen bonding. |

| pKa | Two pKa values are expected: one for the amino group (approx. 9-10) and one for the hydroxyl group (approx. 16-18). | The amino group will be protonated at physiological pH. |

Potential Synthetic Routes

There are no published specific synthetic procedures for this compound. However, based on established organic chemistry principles for the synthesis of tertiary alcohols and amino alcohols, a plausible synthetic pathway can be proposed. A common and effective method would involve the use of an organometallic reagent reacting with a ketone, followed by deprotection of the amino group.

Proposed Experimental Protocol: Synthesis via Grignard Reagent

This proposed synthesis involves two main stages: the addition of a protected aminoethyl Grignard reagent to cyclobutanone, followed by the deprotection of the amino group.

Stage 1: Grignard Reaction with a Protected Aminoethyl Group

-

Protection of the Amine: The primary amine of 2-bromoethylamine is first protected to prevent it from reacting with the Grignard reagent. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

-

N-(2-bromoethyl)carbamic acid tert-butyl ester is a suitable starting material.

-

-

Formation of the Grignard Reagent: The protected bromoethylamine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.

-

Reaction with Cyclobutanone: The freshly prepared Grignard reagent is then added dropwise to a solution of cyclobutanone in anhydrous ether at a low temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the protected 1-(2-(tert-butoxycarbonylamino)ethyl)cyclobutan-1-ol.

Stage 2: Deprotection of the Amino Group

-

Acidic Cleavage of the Boc Group: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Neutralization and Isolation: After the deprotection is complete, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the ammonium salt. The final product, this compound, is then isolated through extraction and purified, for example, by column chromatography or distillation under reduced pressure.

Hypothetical Synthesis Workflow Diagram

Caption: A proposed two-stage synthesis workflow for this compound.

Potential Applications in Research and Drug Development

While there is no specific research on this compound, its structural motifs—a cyclobutane ring and a 1,2-amino alcohol functionality—are of significant interest in medicinal chemistry.

-

Cyclobutane as a Bioisostere: The cyclobutane ring is often used as a rigid scaffold or a bioisosteric replacement for other groups, such as gem-dimethyl groups or phenyl rings. Its conformational rigidity can lead to improved binding affinity and selectivity for biological targets.

-

1,2-Amino Alcohols: The 1,2-amino alcohol moiety is a key pharmacophore in numerous biologically active compounds and pharmaceuticals, including beta-blockers, certain antivirals, and chiral ligands for asymmetric synthesis.

The combination of these two features in this compound makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. It could serve as a scaffold for creating libraries of compounds to be screened for various biological activities.

Conclusion

This compound is a novel chemical entity with potential for applications in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound are currently lacking, this guide provides its definitive IUPAC name, predicted physicochemical properties, and a plausible, detailed synthetic route based on established chemical principles. The unique combination of a rigid cyclobutane core and a versatile 1,2-amino alcohol functional group makes it a promising candidate for further research and development by scientists in the pharmaceutical and chemical industries.

Commercial availability of 1-(2-Aminoethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)cyclobutan-1-ol is a novel aminocycloalkanol derivative of interest in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique three-dimensional conformation that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, as it is not currently commercially available. Detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and a relevant biological pathway are included to support researchers in the synthesis and application of this and similar compounds.

Introduction

Cyclobutane-containing molecules are increasingly utilized in the design of small-molecule therapeutics. The inherent ring strain of the cyclobutane moiety imparts a defined, puckered conformation, which can be advantageous for optimizing ligand-receptor interactions.[2][3] The incorporation of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties.[1] this compound combines this rigid core with a primary amino group and a tertiary alcohol, providing multiple points for further chemical modification and for interaction with biological targets. Given its potential as a building block in drug development, this guide outlines a feasible synthetic approach to enable its accessibility for research purposes.

Commercial Unavailability

As of the latest searches, this compound is not commercially available from major chemical suppliers. Researchers wishing to investigate this compound will need to synthesize it in the laboratory. The following sections provide a detailed, plausible synthetic route based on established chemical principles.

Proposed Synthesis

A retro-synthetic analysis suggests that this compound can be prepared from the commercially available starting material, cyclobutanone. The key transformation is the addition of a two-carbon chain bearing a protected amino group to the carbonyl of cyclobutanone, followed by deprotection. A Grignard reaction is a suitable method for this carbon-carbon bond formation.

3.1. Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from standard procedures for Grignard reactions and subsequent deprotection and purification of amino alcohols.

4.1. Step 1: Preparation of the Grignard Reagent

-

Materials: 2-(2-Bromoethyl)isoindoline-1,3-dione, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (optional).

-

Procedure:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

-

A solution of 2-(2-bromoethyl)isoindoline-1,3-dione in anhydrous ether or THF is prepared in the dropping funnel.

-

A small amount of the bromide solution is added to the magnesium. The reaction can be initiated by gentle warming or the addition of a small iodine crystal.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

4.2. Step 2: Grignard Reaction with Cyclobutanone

-

Materials: Grignard reagent from Step 1, cyclobutanone, anhydrous diethyl ether or THF.

-

Procedure:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of cyclobutanone in anhydrous ether or THF is added dropwise to the stirred Grignard reagent.

-

The reaction is exothermic; the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

4.3. Step 3: Hydrolysis and Deprotection

-

Materials: Reaction mixture from Step 2, saturated aqueous ammonium chloride solution, hydrazine hydrate, ethanol.

-

Procedure (Hydrolysis):

-

The reaction mixture is cooled in an ice bath.

-

Saturated aqueous ammonium chloride solution is added slowly to quench the reaction and hydrolyze the magnesium alkoxide.

-

The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

-

Procedure (Deprotection):

-

The solvent from the dried organic phase is removed under reduced pressure to yield the crude protected intermediate.

-

The crude product is dissolved in ethanol, and hydrazine hydrate is added.

-

The mixture is refluxed for 2-4 hours.

-

After cooling, the precipitate (phthalhydrazide) is removed by filtration. The filtrate, containing the desired product, is concentrated under reduced pressure.

-

4.4. Step 4: Purification

-

Materials: Crude this compound, silica gel, appropriate solvent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

-

Procedure:

-

Due to the basic nature of the amino group, standard silica gel chromatography can lead to poor separation and product loss. It is recommended to use silica gel treated with a base (e.g., triethylamine) or to use a basic mobile phase.[4]

-

The crude product is purified by flash column chromatography using a suitable solvent gradient to elute the pure this compound.

-

Data Presentation

The following table summarizes the expected data for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary.

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (post-purification) | >95% (by NMR and/or GC-MS) |

| Overall Yield | 40-60% (estimated) |

| ¹H NMR (predicted) | Peaks corresponding to cyclobutyl protons, ethyl protons, and exchangeable amine and hydroxyl protons. |

| ¹³C NMR (predicted) | Peaks corresponding to the four distinct carbon atoms of the cyclobutane ring and the two carbons of the ethyl chain. |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z 115. |

Relevance in Drug Development and Signaling Pathways

While specific biological activities of this compound have not been reported, the cyclobutane motif is present in several drug candidates and approved medicines.[5] For instance, cyclobutane derivatives have been developed as inhibitors of tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1] The rigid structure of the cyclobutane ring can help to position key pharmacophoric groups for optimal interaction with the target protein.

6.1. Representative Signaling Pathway: Wnt/β-catenin Pathway

References

Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the novel chemical entity, 1-(2-Aminoethyl)cyclobutan-1-ol. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from related compounds and general principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and analysis. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted based on empirical data.

Core Stability and Storage Recommendations

Proper storage is critical to maintain the integrity and purity of this compound. Based on the chemical nature of aminocyclobutane derivatives and general guidelines for amine-containing compounds, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. Some related aminocyclobutane compounds specify storage at 0-8°C. |

| Humidity | Low humidity, store with desiccant | Amines can be hygroscopic; moisture can promote degradation. |

| Light | Protect from light, store in amber vials | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the primary amine. |

| Container | Tightly sealed, non-reactive containers (e.g., glass, HDPE) | To prevent contamination and reaction with container materials. |

Physicochemical Properties and Inferred Stability Profile

While specific quantitative stability data for this compound is not publicly available, an analysis of its structure—a primary amine and a tertiary alcohol on a cyclobutane ring—allows for the prediction of its stability profile and potential degradation pathways.

Table 2: Inferred Physicochemical and Stability Data

| Parameter | Inferred Value/Profile | Justification |

| pKa (Amine) | ~9-10 | Typical for primary alkylamines. |

| LogP | Low to moderate | Presence of polar amine and hydroxyl groups. |

| Susceptibility to Oxidation | High | Primary amines are susceptible to oxidation. |

| Susceptibility to Hydrolysis | Low | No readily hydrolyzable functional groups. |

| Thermal Stability | Moderate | Tertiary alcohols can undergo dehydration at elevated temperatures. The strained cyclobutane ring may be susceptible to thermal rearrangement or opening. |

| Photostability | Potentially low | Primary amines can be susceptible to photodegradation. |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following diagram illustrates a hypothetical degradation pathway for this compound based on its functional groups.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component of drug development, providing insights into the intrinsic stability of a compound. The following is a proposed workflow and detailed protocols for assessing the stability of this compound.

Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Detailed Methodologies

The following protocols are illustrative and should be optimized based on the observed degradation. The target degradation is typically 5-20%.

Table 3: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol). 2. Add 3% hydrogen peroxide. 3. Store at room temperature, protected from light, for 24 hours. 4. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. |

| Thermal Degradation (Solid) | 1. Place a known amount of solid this compound in a vial. 2. Heat in an oven at 80°C for 7 days. 3. At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis. |

| Thermal Degradation (Solution) | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent. 2. Heat at 80°C for 7 days. 3. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. |

| Photostability | 1. Expose a solution (1 mg/mL) and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze the samples by HPLC. |

Proposed Stability-Indicating HPLC-UV Method

A robust stability-indicating method is crucial for separating the parent compound from any potential degradation products.

Table 4: Illustrative Stability-Indicating HPLC-UV Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (90:10) |

Conclusion

This technical guide provides a foundational understanding of the stability and storage considerations for this compound. While based on established scientific principles and data from related compounds, the information presented should be supplemented and confirmed through rigorous experimental studies. The proposed forced degradation studies and the illustrative analytical method offer a starting point for the development of a comprehensive stability profile for this molecule, which is essential for its successful application in research and drug development.

An In-depth Technical Guide on 1-(2-Aminoethyl)cyclobutan-1-ol

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on 1-(2-Aminoethyl)cyclobutan-1-ol. The following technical guide has been constructed based on the chemical's structure as derived from its IUPAC name, with physicochemical properties predicted and experimental protocols adapted from methodologies used for structurally similar compounds. The biological data and pathways presented are hypothetical and serve as an illustrative example for research and development professionals.

Chemical Identity and Properties

Based on its name, this compound consists of a cyclobutane ring substituted at the first position with both a hydroxyl group and a 2-aminoethyl group.

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.18 g/mol

A summary of its predicted physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | Calculated |

| Molecular Weight | 115.18 g/mol | Calculated |

| XLogP3-AA | -0.8 | Predicted |

| Hydrogen Bond Donor Count | 2 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Exact Mass | 115.099714 g/mol | Calculated |

| Monoisotopic Mass | 115.099714 g/mol | Calculated |

| Topological Polar Surface Area | 46.2 Ų | Calculated |

| Heavy Atom Count | 8 | Calculated |

| Complexity | 85.6 | Predicted |

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from cyclobutanone. The following is a representative experimental protocol.

Objective: To synthesize this compound.

Materials:

-

Cyclobutanone

-

(2-Bromoethyl)phthalimide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of (2-bromoethyl)phthalimide in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent.

-

Reaction with Cyclobutanone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cyclobutanone in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction is allowed to proceed for several hours at room temperature.

-

Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the phthalimide-protected intermediate.

-

Deprotection: The crude intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and filtered to remove the phthalhydrazide precipitate.

-

Purification: The filtrate is concentrated, and the pH is adjusted to be basic with a saturated sodium bicarbonate solution. The product is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and the solvent is evaporated. The final product, this compound, can be further purified by column chromatography or distillation.

Caption: A simplified workflow for the hypothetical synthesis of this compound.

Hypothetical Biological Activity and Signaling Pathway

While the biological activity of this compound is not documented, its structure, featuring a primary amine and a tertiary alcohol on a constrained cyclobutane scaffold, makes it a candidate for investigation as a modulator of various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an agonist for a GPCR.

Hypothetical Mechanism of Action:

-

Receptor Binding: this compound binds to the extracellular domain of a hypothetical GPCR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated G-protein (e.g., Gs) by promoting the exchange of GDP for GTP.

-

Downstream Signaling: The activated G-protein alpha subunit dissociates and activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Cellular Response: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response.

Caption: A hypothetical signaling pathway for this compound as a GPCR agonist.

This guide provides a foundational understanding of this compound based on its derived chemical structure. Further experimental validation is necessary to confirm the predicted properties and explore its potential biological activities.

An In-depth Technical Guide to the Ring Strain and Reactivity of the Cyclobutane Moiety

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclobutane ring, a four-membered carbocycle, is a structural motif of growing importance in medicinal chemistry and organic synthesis. Characterized by significant ring strain, the cyclobutane moiety exhibits unique conformational properties and distinct reactivity compared to its acyclic or larger-ring counterparts. This inherent strain, once viewed as a liability, is now strategically exploited to impart desirable pharmacological properties in drug candidates, including conformational rigidity, metabolic stability, and novel three-dimensional exit vectors for molecular scaffolding.[1][2][3] This guide provides a comprehensive technical overview of the theoretical underpinnings of cyclobutane's ring strain, its resultant chemical reactivity, and its modern applications in drug discovery, supplemented with quantitative data, experimental methodologies, and logical diagrams.

The Nature of Ring Strain in Cyclobutane

The instability of the cyclobutane ring arises from a combination of angle strain and torsional strain, collectively known as ring strain.[4] Unlike the strain-free cyclohexane, the geometry of a four-membered ring deviates significantly from the ideal tetrahedral bond angle of 109.5°, leading to high internal energy and increased reactivity.[4][5]

Angle Strain (Baeyer Strain)

If cyclobutane were a perfectly flat square, the internal C-C-C bond angles would be 90°.[6] This severe deviation from the ideal 109.5° sp³ bond angle creates substantial angle strain, which is the primary contributor to its high strain energy.[6][7] This compression of bond angles leads to inefficient orbital overlap, weakening the C-C bonds compared to those in an acyclic alkane. The C-C bond dissociation energy in cyclobutane is considerably lower than in open-chain alkanes.[5][8]

Torsional Strain (Pitzer Strain)

A planar conformation would also force all eight C-H bonds on adjacent carbon atoms into a fully eclipsed arrangement, resulting in significant torsional strain.[5][7] To alleviate this strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[8][9][10] In this conformation, one carbon atom makes an angle of about 25° with the plane formed by the other three.[8][10] This puckering reduces the torsional strain by moving the C-H bonds away from a perfectly eclipsed state. However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to approximately 88°.[6][7][9] The molecule rapidly interconverts between equivalent puckered conformations at room temperature.[8]

Caption: Logical relationship of strain components in cyclobutane.

Quantitative Data Summary

The unique properties of cyclobutane can be quantified through various thermochemical and structural parameters. These values are essential for computational modeling and predicting reactivity.

Table 1: Strain and Thermochemical Data for Cycloalkanes

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane | Units | Reference(s) |

| Total Strain Energy | 27.6 - 28.1 | 26.3 - 26.9 | 7.1 - 7.4 | ~0 - 1.3 | kcal/mol | [1][5][6][11] |

| Heat of Combustion / CH₂ | 166.6 | 164.0 | 158.7 | 157.4 | kcal/mol | [11] |

| Ring Inversion Barrier | N/A | 1.45 | ~0 | 10-11 | kcal/mol | [12] |

Table 2: Structural Parameters of Cyclobutane

| Parameter | Value | Units | Reference(s) |

| C-C-C Bond Angle | ~88 | Degrees | [6][7][9] |

| C-C Bond Length | ~1.548 | Å | [1] |

| Dihedral (Puckering) Angle | ~25 | Degrees | [8][9] |

Reactivity of the Cyclobutane Moiety

The high ring strain makes cyclobutanes susceptible to reactions that lead to ring-opening, as this relieves the inherent strain energy of 26.3 kcal/mol.[1][13] This reactivity profile distinguishes them from more stable cycloalkanes.

Ring-Opening Reactions

-

Hydrogenation: Unlike larger cycloalkanes, cyclobutane can be hydrogenated to n-butane under catalytic conditions (e.g., Ni, Pt), although it is less reactive than cyclopropane. Higher temperatures are generally required compared to cyclopropane.[14][15]

-

Halogenation: While substitution reactions with halogens can occur under UV light, addition reactions that cleave the ring are also possible, particularly with cyclopropane.[14][15]

Cycloaddition Reactions

The formation of cyclobutane rings via [2+2] cycloaddition is a cornerstone of synthetic chemistry and the primary method for accessing this moiety.[16]

-

Photochemical [2+2] Cycloaddition: This is a widely used method where two alkene-containing molecules react upon UV irradiation to form a cyclobutane ring.[13][17] The reaction often proceeds through a 1,4-diradical intermediate.[17] This method is crucial in biology for the formation of thymine dimers in DNA upon UV exposure, which can lead to skin cancer.[1][2][10]

-

Thermal [2+2] Cycloaddition: Generally forbidden by Woodward-Hoffmann rules for typical alkenes, these reactions can occur with activated alkenes, such as ketenes or highly fluorinated alkenes.[13][18]

-

Transition-Metal Catalyzed [2+2] Cycloaddition: Catalysts can mediate the [2+2] cycloaddition of olefins under milder conditions, offering greater control over stereochemistry.[16][17]

Rearrangements and Ring Expansions

The strain in the cyclobutane ring can be a driving force for various rearrangements, often catalyzed by Lewis acids or transition metals, to form larger, more stable rings like cyclopentanes or cyclohexanes.[13][19]

Role in Medicinal Chemistry and Drug Development

The rigid, three-dimensional structure of the cyclobutane ring is increasingly utilized by medicinal chemists to address challenges in drug design.[1][3] It serves as a versatile scaffold to improve potency, selectivity, and pharmacokinetic profiles.[20]

Key Applications:

-

Conformational Restriction: By replacing flexible alkyl chains or larger rings, a cyclobutane can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[2][3][20]

-

Metabolic Stability: The replacement of metabolically vulnerable groups (like a gem-dimethyl group or a metabolically active cyclohexane) with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][20]

-

Bioisostere/Scaffold: It can act as a bioisostere for other groups, such as phenyl rings or alkenes, providing a non-planar alternative to fill hydrophobic pockets in protein binding sites.[1][2] For example, it can replace an alkene to prevent cis/trans isomerization.[1][2]

-

Improved Physicochemical Properties: Incorporation of the cyclobutane motif can modulate properties like solubility and lipophilicity.

Examples in Approved Drugs:

-

Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity.[1][2][20]

-

Boceprevir: An HCV protease inhibitor containing a cyclobutane moiety.[20]

-

Apalutamide: An androgen receptor antagonist for treating prostate cancer that features a cyclobutane ring in its scaffold.[20]

-

Ivosidenib: A first-in-class IDH1 inhibitor where a difluorocyclobutanyl group was used to enhance metabolic stability.[20]

Caption: Role of cyclobutane in optimizing drug properties.

Experimental Protocols

Detailed experimental procedures are critical for reproducing synthetic results. Below are representative protocols for the synthesis and reaction of cyclobutanes.

Protocol: Intermolecular [2+2] Photocycloaddition

This protocol describes a general procedure for the synthesis of a cyclobutane ring from two different alkenes using a photosensitizer.

-

Objective: To synthesize a 1,2,3,4-tetrasubstituted cyclobutane via a Ru(II)-photocatalyzed [2+2] heterodimerization of dissimilar acyclic enones.

-

Materials:

-

Acyclic enone 1 (1.0 equiv)

-

Acyclic enone 2 (1.5 equiv)

-

--INVALID-LINK--₂ (1-2 mol %) as photocatalyst

-

Anhydrous, degassed solvent (e.g., acetonitrile or acetone)

-

Inert atmosphere reaction vessel (e.g., Schlenk tube)

-

Visible light source (e.g., blue LEDs, compact fluorescent lamp)

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the photocatalyst --INVALID-LINK--₂.

-

Add enone 1 and enone 2 to the reaction vessel.

-

Add the anhydrous, degassed solvent via syringe. The reaction is typically run at a concentration of 0.1 M.

-

Stir the resulting solution to ensure homogeneity.

-

Irradiate the reaction mixture with a visible light source at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

-

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemistry. (This protocol is adapted from the general principles described in sources discussing photocatalyzed cycloadditions).[21]

-

Caption: Generalized workflow for a [2+2] photocycloaddition.

Protocol: Catalytic Hydrogenation (Ring Opening)

This protocol describes the general conditions for the ring-opening of a cyclobutane via catalytic hydrogenation.

-

Objective: To reduce cyclobutane to n-butane.

-

Materials:

-

Cyclobutane (gas or condensed liquid)

-

Hydrogen gas (H₂)

-

Nickel (Ni) or Platinum (Pt) catalyst (e.g., PtO₂)

-

High-pressure reaction vessel (autoclave/hydrogenator)

-

Solvent (e.g., ethanol or acetic acid, if starting with a liquid derivative)

-

-

Procedure:

-

Place the catalyst in the high-pressure reaction vessel. If a liquid substrate is used, add the substrate and solvent.

-

Seal the vessel and purge several times with an inert gas (e.g., Argon) before carefully introducing hydrogen gas to the desired pressure.

-